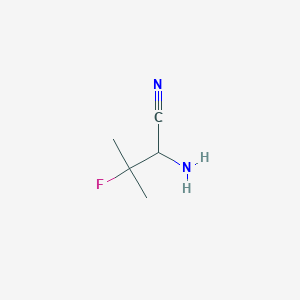

2-Amino-3-fluoro-3-methylbutanenitrile

Description

Contextual Significance of α-Amino Nitriles as Versatile Synthetic Intermediates

Alpha-amino nitriles are bifunctional compounds that serve as crucial intermediates in organic synthesis. rsc.org Their versatility stems from the dual reactivity of the amino and nitrile functionalities. rsc.org The amino group can act as a nucleophile or a base, and can be readily acylated, alkylated, or participate in reductive amination reactions. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone through the addition of an organometallic reagent. enamine.net

This dual functionality makes α-amino nitriles important precursors for the synthesis of α-amino acids, a fundamental class of biomolecules. The Strecker synthesis, first reported in 1850, is a classic and still widely used method for preparing α-amino acids from α-amino nitriles. mdpi.com Beyond amino acids, these compounds are also used in the synthesis of various nitrogen-containing heterocycles and biologically active molecules. enamine.netresearchgate.net

Strategic Incorporation of Fluorine in Organic Molecules for Modulating Properties

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to fine-tune their physical, chemical, and biological properties. nih.govdigitellinc.comchemistryviews.org Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's characteristics. nih.gov

Key effects of fluorine incorporation include:

Increased Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life for drug candidates. news-medical.netacs.org

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving the potency of a drug. nih.govacs.org

Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's solubility and membrane permeability, which are critical factors for drug absorption and distribution. news-medical.netacs.org

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can in turn affect its interaction with a biological receptor. nih.gov

The strategic placement of fluorine atoms can therefore lead to the development of more effective and safer pharmaceuticals and advanced materials. nih.govdigitellinc.com

Historical Development and Contemporary Relevance of Fluoroalkylated Amino Nitriles

The synthesis of fluorinated amino acids and their precursors, including fluoroalkylated amino nitriles, has been an area of active research for several decades. mdpi.com Early methods often involved multi-step sequences and the use of harsh fluorinating agents. However, recent advancements have led to more efficient and selective methods for the synthesis of these compounds. nih.gov

Modern synthetic approaches include:

Asymmetric Strecker-type reactions: The use of chiral catalysts allows for the enantioselective synthesis of α-amino nitriles, providing access to chirally pure fluorinated amino acids. mdpi.com

Flow chemistry: Continuous flow techniques have been developed for the rapid and scalable synthesis of fluorinated α-amino nitriles and their subsequent conversion to amino acids. chemistryviews.orgnih.gov

Photoredox catalysis: This method enables the α-C-H cyanation of amines under mild conditions, offering a direct route to α-amino nitriles. organic-chemistry.org

The contemporary relevance of fluoroalkylated amino nitriles lies in their role as key building blocks for the synthesis of novel fluorinated compounds with potential applications in medicine and agriculture. chemistryviews.orgmdpi.com The ability to precisely introduce fluorine into amino acid scaffolds opens up new avenues for the design of peptides, peptidomimetics, and other bioactive molecules with enhanced properties. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

79205-57-5 |

|---|---|

Molecular Formula |

C5H9FN2 |

Molecular Weight |

116.14 g/mol |

IUPAC Name |

2-amino-3-fluoro-3-methylbutanenitrile |

InChI |

InChI=1S/C5H9FN2/c1-5(2,6)4(8)3-7/h4H,8H2,1-2H3 |

InChI Key |

YOXOCQAYQCFTTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C#N)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Fluoro 3 Methylbutanenitrile and Analogous Structures

Strecker Reaction Approaches to α-Fluoroalkylated α-Amino Nitriles

The Strecker reaction, in its essence, is a three-component reaction involving a ketone (or aldehyde), an amine, and a cyanide source to produce an α-amino nitrile. wikipedia.orgmasterorganicchemistry.com When the substrate is a fluorinated ketone, such as 3-fluoro-3-methyl-2-butanone (the precursor to 2-Amino-3-fluoro-3-methylbutanenitrile), the reaction provides a direct route to α-fluoroalkylated α-amino nitriles. However, the strong electron-withdrawing nature of the fluoroalkyl group can influence the reactivity of the ketone and the stability of the intermediates, necessitating careful optimization of reaction conditions. researchgate.net

Classical Strecker Variants for α-Aminonitrile Construction

The classical Strecker synthesis involves the reaction of a ketone with an amine (often ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine in situ, which is then attacked by a cyanide nucleophile. wikipedia.orgmasterorganicchemistry.com For fluorinated ketones, this approach can be challenging due to the decreased reactivity of the carbonyl group and the potential instability of the corresponding ketimine.

To address these challenges, modifications to the classical procedure are often employed. The use of pre-formed imines or activating the ketone with a Lewis acid can facilitate the reaction. wikipedia.org Trimethylsilyl (B98337) cyanide (TMSCN) is frequently used as a safer and more soluble alternative to hydrogen cyanide, often in the presence of a catalyst to promote the cyanation step. researchgate.net

Key Features of Classical Strecker Variants for Fluorinated Ketones:

| Feature | Description |

| Reactants | Fluorinated ketone, Amine (e.g., ammonia, primary amine), Cyanide source (e.g., KCN, NaCN, TMSCN) |

| Conditions | Often requires elevated temperatures or the use of activating agents (e.g., Lewis acids) to overcome the lower reactivity of fluorinated ketones. |

| Products | Racemic α-fluoroalkylated α-amino nitriles. |

| Challenges | Potential for low yields due to the stability of fluorinated cyanohydrin intermediates and the reduced electrophilicity of the fluorinated ketone. |

Research has shown that the choice of catalyst and solvent system is crucial for the successful direct Strecker reaction of ketones, especially fluorinated ones. Gallium(III) triflate has been demonstrated as an effective catalyst for the three-component Strecker reaction of various ketones, including their fluorinated analogs, with amines and trimethylsilyl cyanide, affording high yields of the corresponding α-aminonitriles. wikipedia.org

Catalytic Enantioselective Strecker Reactions

A significant advancement in the Strecker reaction is the development of catalytic enantioselective variants, which allow for the synthesis of chiral α-amino nitriles with high enantiomeric excess (ee). This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the cyanide addition to an imine.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysis. researchgate.net In the context of the Strecker reaction, chiral organocatalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, have been successfully employed to catalyze the enantioselective hydrocyanation of imines. nih.gov

These catalysts typically function by activating the imine and/or the cyanide source through hydrogen bonding interactions, thereby creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the imine. For the synthesis of α-fluoroalkylated α-amino nitriles, this approach has been applied to imines derived from fluoroalkyl ketones. For instance, a one-pot asymmetric Strecker reaction of fluoroalkyl ketones, anilines, and TMSCN has been reported, utilizing a chiral organocatalyst to achieve high enantioselectivity. researchgate.net The development of catalysts that can effectively control the stereochemistry of the reaction with sterically hindered and electronically deactivated fluorinated ketimines remains an active area of research.

Table of Organocatalyzed Strecker Reactions for Analogous Fluorinated Ketimines:

| Catalyst Type | Ketimine Substrate | Cyanide Source | Enantiomeric Excess (ee) |

| Chiral Thiourea | CF3-containing ketimine | TMSCN | Up to 90% |

| Cinchona Alkaloid Derivative | C2F5-containing ketimine | KCN/AcOH | 85-95% |

Note: Data presented is representative of analogous reactions and not specific to this compound.

Chiral metal complexes have also been extensively used to catalyze the enantioselective Strecker reaction. Lewis acidic metal centers, such as those of titanium, aluminum, and zirconium, coordinated to chiral ligands can effectively activate the imine substrate and control the facial selectivity of the cyanide addition. organic-chemistry.org

The application of these metal-based catalysts to the synthesis of α-fluoroalkylated α-amino nitriles has been explored. The challenge often lies in designing a catalyst system that is tolerant of the potentially coordinating fluorine atoms and can overcome the electronic deactivation of the fluorinated imine. Research in this area has led to the development of robust catalytic systems capable of producing highly enantioenriched α-fluoroalkylated α-amino nitriles from the corresponding ketimines.

Chiral Auxiliary-Based Strecker Syntheses

An alternative strategy to achieve stereocontrol in the Strecker reaction is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral amine is condensed with the ketone to form a chiral imine. The inherent chirality of the auxiliary then directs the diastereoselective addition of the cyanide nucleophile. Subsequent removal of the chiral auxiliary yields the enantioenriched α-amino nitrile.

This method has proven to be very robust for the large-scale production of enantiopure α-amino acids and their nitrile precursors. mdpi.com For the synthesis of α-fluoroalkylated α-amino nitriles, chiral auxiliaries such as (R)- or (S)-phenylglycinol have been successfully employed. The condensation of a fluorinated ketone with a chiral amino alcohol forms a chiral oxazolidine, which can then react with a cyanide source in a highly diastereoselective manner.

Example of Chiral Auxiliary-Based Synthesis:

| Fluorinated Ketone | Chiral Auxiliary | Diastereomeric Ratio (dr) |

| 1,1,1-Trifluoroacetone | (R)-Phenylglycinol | >95:5 |

| Ethyl 3,3,3-trifluoropyruvate | (S)-α-Methylbenzylamine | Up to 98:2 |

Note: Data is illustrative of the methodology with analogous fluorinated ketones.

Diastereoselective Variations of the Strecker Reaction

Diastereoselective Strecker reactions are particularly useful when the ketone or the amine substrate already contains a stereocenter. The goal is to control the formation of the new stereocenter relative to the existing one. This can be achieved through substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome, or through reagent control, where a chiral reagent or catalyst overrides the influence of the substrate's stereocenter.

In the context of α-fluoroalkylated α-amino nitriles, a diastereoselective Strecker reaction could involve a chiral fluorinated ketone reacting with an achiral amine, or an achiral fluorinated ketone reacting with a chiral amine. For instance, diastereoselective Strecker reactions based on (R)-phenylglycine amide as a chiral auxiliary have been reported to proceed with an in situ crystallization-induced asymmetric transformation, allowing for the isolation of a single diastereomer in high yield and excellent diastereomeric ratio. nih.gov This approach offers a powerful method for accessing diastereomerically pure α-fluoroalkylated α-amino nitriles.

Alternative Synthetic Routes to Fluorinated α-Amino Nitriles

Recent advancements have provided several powerful alternatives to classical methods for synthesizing fluorinated α-amino nitriles. These routes leverage photoredox catalysis, organometallic reagents, and multicomponent reactions to construct the target molecules with greater efficiency and under milder conditions.

Photooxidative cyanation has emerged as a robust method for the direct conversion of fluorinated amines into their corresponding α-amino nitriles. chemistryviews.orgnih.gov This approach typically involves the oxidation of a primary or secondary amine to an imine intermediate, which is then trapped in situ by a cyanide source. vapourtec.comnih.gov The reaction can be driven by singlet oxygen, generated using a photosensitizer and light, offering an atom-economic and elegant pathway. vapourtec.comnih.gov

Visible-light photoredox catalysis provides a mild and highly effective platform for this transformation. researchgate.net In this process, a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process, leading to the formation of an iminium ion from the amine substrate. researchgate.netresearchgate.net This intermediate readily undergoes nucleophilic attack by a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), to yield the desired α-amino nitrile. nih.govresearchgate.net The use of inexpensive organic dyes as photoredox catalysts, in place of costly iridium or ruthenium complexes, has also been successfully demonstrated. nih.govacs.org This method is noted for its high functional group tolerance and can be applied to complex, biologically active molecules. researchgate.net

Table 1: Examples of Photooxidative Cyanation of Amines

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

|---|---|---|---|

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | NaCN | Secondary and tertiary aliphatic amines | Uses air as the external oxidant; mild conditions. researchgate.net |

| Eosin Y / Fukuzumi's acridinium (B8443388) catalyst | Tosyl cyanide (TsCN) | Potassium alkyltrifluoroborates | Iridium-free approach; forms α-amino nitriles from stabilized precursors. nih.govacs.org |

| Tetraphenylporphyrin (TPP) | Trimethylsilyl cyanide (TMSCN) | Primary and secondary amines | Singlet oxygen-mediated; can be performed in continuous flow. nih.gov |

The addition of nucleophiles to the carbon-nitrogen double bond of imines is a fundamental strategy for constructing α-amino nitriles, commonly known as the Strecker reaction. researchgate.netmdpi.com When applied to fluoroalkylated imines, this method provides direct access to fluorinated α-amino nitriles. The reaction begins with the nucleophilic addition of a cyanide ion to the imine, forming a tetrahedral intermediate which is then protonated. unizin.orgopenstax.org

Various cyanide sources can be employed, and the reaction is often catalyzed by acid. unizin.orgopenstax.org The scope of this methodology has been expanded through the use of organometallic reagents. researchgate.net For instance, alkoxide-induced nucleophilic perfluoroalkylation of imines using reagents like pentafluoroethyl phenyl sulfone has been achieved with high diastereoselectivity. nih.gov Similarly, the reaction of 2-p-tolylsulfinyl alkylbenzenes with fluorinated imines, promoted by lithium diisopropylamide (LDA), has been used to prepare optically pure fluorinated indolines, showcasing the utility of organometallic intermediates in complex syntheses. acs.org

The development of stable imine precursors, such as N-functionalized hydroxylamine (B1172632) reagents, has further streamlined these syntheses by allowing for the in situ generation of the reactive imine, avoiding challenges associated with their synthesis and storage. nih.gov

Fluorinated enaminophosphonates and related iminophosphonates serve as versatile building blocks for the synthesis of highly functionalized fluorinated amino compounds. bioorganica.com.uaresearchgate.net A straightforward method involves the reaction of alkylphosphonates with perfluoroalkyl nitriles to generate fluoroalkyl β-enaminophosphonates. acs.org These intermediates can then be transformed into a variety of other fluorinated molecules. acs.org

Specifically for nitrile synthesis, polyfluoroalkylated NH-iminophosphonates react efficiently with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of triethylamine. bioorganica.com.ua This reaction proceeds via the addition of the cyanide to the C=N bond, affording α-amino-α-cyanopolyfluoroalkylphosphonates in high yields. bioorganica.com.ua The presence of the phosphonate (B1237965) group and the fluorine atoms enhances the reactivity of the imine bond, facilitating the nucleophilic addition. This approach is valuable as it allows for the direct synthesis of N-unprotected aminophosphonates. bioorganica.com.ua

Multicomponent and domino reactions offer significant advantages in terms of efficiency and atom economy by enabling the formation of multiple chemical bonds in a single synthetic operation. rsc.orgresearchgate.net These strategies are particularly powerful for the rapid assembly of complex molecular architectures from simple starting materials.

A notable example is a transition-metal-free domino reaction that utilizes trifluoroacetimidoyl nitriles and bis-nucleophiles generated in situ from the dimerization of alkyl nitriles. rsc.org This process facilitates the one-pot construction of five new bonds (three C-C and two C-N) to afford CF₃-substituted pyrimidines. rsc.org The key to this transformation is the unique reactivity imparted by the trifluoroacetimidoyl nitrile scaffold, which contains C=N, C≡N, and CF₃ groups. rsc.org Another approach involves a free-radical mediated domino reaction that forms three new C-C bonds sequentially, enabling the functionalization of α-hydroxyl-C(sp³)–H bonds in fluorinated alcohols. nih.gov Such cascade reactions provide a highly efficient means of building molecular complexity in the synthesis of fluorinated compounds.

Direct C-H functionalization strategies are highly desirable as they avoid the need for pre-installing reactive handles, thus shortening synthetic sequences. nih.gov In the context of α-amino nitrile synthesis, direct α-cyanation of amines has been developed as a powerful alternative to traditional methods. organic-chemistry.org

One such strategy involves a transition-metal-free α-cyanation of readily accessible N-fluorotosylsulfonamides. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through the in situ formation of an imine intermediate via base-promoted elimination of hydrogen fluoride (B91410), followed by the nucleophilic addition of a cyanide source. organic-chemistry.org This method demonstrates broad functional group tolerance and is scalable, even allowing for the late-stage modification of natural products. organic-chemistry.org While not a formal "cyano-borrowing" reaction, this direct C-H cyanation achieves a similar transformation by activating a C-H bond adjacent to a nitrogen atom for the introduction of a nitrile group.

Continuous Flow Synthesis of Fluorinated Amino Nitriles

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. chemistryviews.orgdurham.ac.ukrsc.org These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, which are common in fluorine chemistry. chemistryviews.orgdurham.ac.uk

The synthesis of fluorinated α-amino nitriles via photooxidative cyanation is exceptionally well-suited to a continuous flow setup. chemistryviews.orgnih.gov In a typical process, a solution of the fluorinated amine and a photosensitizer is pumped through a transparent reactor (e.g., FEP tubing) and irradiated with LEDs, while oxygen is simultaneously introduced. vapourtec.comnih.gov The resulting imine is then mixed with a cyanide source in a subsequent step to form the α-amino nitrile. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-amino-α-cyanopolyfluoroalkylphosphonates |

| CF₃-substituted pyrimidines |

| Eosin Y |

| lithium diisopropylamide (LDA) |

| N-fluorotosylsulfonamides |

| pentafluoroethyl phenyl sulfone |

| sodium cyanide (NaCN) |

| Tetraphenylporphyrin (TPP) |

| Tosyl cyanide (TsCN) |

| trifluoroacetimidoyl nitriles |

Stereochemical Control in the Synthesis of 2 Amino 3 Fluoro 3 Methylbutanenitrile

Enantioselectivity in Chiral Fluorinated α-Amino Nitrile Formation

The creation of chiral fluorinated α-amino nitriles with high enantiomeric excess (ee) is a significant challenge in synthetic organic chemistry. nih.gov One common route to α-amino nitriles is through the Strecker synthesis, which involves the reaction of a ketone or aldehyde with an amine and a cyanide source. To achieve enantioselectivity, chiral auxiliaries or catalysts are often employed.

While specific studies detailing the enantioselective synthesis of 2-Amino-3-fluoro-3-methylbutanenitrile are not extensively available in the provided search results, general principles for the synthesis of fluorinated amino acids and their nitrile precursors can be applied. For instance, the use of chiral catalysts, such as those derived from cinchona alkaloids or chiral thioureas, has proven effective in the asymmetric synthesis of related α-amino nitriles and their derivatives. mdpi.com These catalysts can activate the substrates and create a chiral environment that favors the formation of one enantiomer over the other.

Another approach involves the use of chiral Ni(II) complexes as templates to guide the stereoselective alkylation of a glycine-derived Schiff base. chemrxiv.orgnih.govmdpi.com This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purities. chemrxiv.orgnih.gov The general strategy involves the alkylation of the chiral Ni(II) complex with a suitable fluorinated electrophile, followed by hydrolysis to release the desired amino acid. While not directly applied to nitrile synthesis, this highlights a powerful strategy for controlling stereochemistry in fluorinated amino acid precursors.

The development of flow chemistry processes also offers a promising avenue for the synthesis of fluorinated α-amino nitriles. chemistryviews.orgnih.govresearchgate.net Flow synthesis can allow for precise control over reaction parameters and the use of unstable intermediates, potentially enabling new routes to enantiomerically enriched products. chemistryviews.orgresearchgate.net For example, a semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed, which proceeds through a fluorinated α-amino nitrile intermediate. chemistryviews.orgresearchgate.net The adaptation of this method to an asymmetric variant could provide a scalable route to chiral fluorinated α-amino nitriles.

Table 1: Selected Catalysts for Enantioselective Synthesis of Amino Nitrile Derivatives

| Catalyst Type | Example | Typical Substrates | Achieved Enantioselectivity (ee) |

| Chiral Thiourea (B124793) | Bifunctional thiourea catalysts | α,α-dicyanoolefins and naphthols | Up to 90% mdpi.com |

| Cinchona Alkaloids | 9-amino-9-deoxy-epiquinine | α,β-unsaturated ketones and malononitrile | Up to 96% mdpi.com |

| Chiral Ni(II) Complex | Ni(II) complex of a Schiff base derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone and glycine | Glycine Schiff base | >94% chemrxiv.org |

Diastereoselectivity in the Construction of Multiple Chiral Centers

When a molecule contains more than one chiral center, as is the case for many fluorinated amino acid derivatives, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The synthesis of this compound involves the creation of two adjacent stereocenters at the C2 and C3 positions. The relative orientation of the amino and fluoro groups can be either syn or anti.

The diastereoselectivity of reactions to form such structures is often influenced by steric and electronic factors. For example, in the fluorination of β-amino enolates, the incoming electrophilic fluorine source will preferentially attack from the less hindered face of the enolate, leading to the formation of one diastereomer in excess. flinders.edu.au The stereochemistry of the starting material, such as an enantiopure β-amino ester, can direct the stereochemical outcome of the subsequent fluorination step. flinders.edu.au

In the context of synthesizing this compound, a potential strategy would involve the diastereoselective addition of a cyanide nucleophile to a chiral fluorinated imine or a related electrophile. The pre-existing stereocenter in the fluorinated substrate would guide the incoming cyanide to one face of the molecule, thereby establishing the relative stereochemistry at the new stereocenter.

Research on the synthesis of related fluorinated amino acids has demonstrated the feasibility of achieving high diastereoselectivity. For instance, the diastereoselective fluorination of N-Boc arylsulfonyloxazolidines has been used to access different stereoisomers of 3-monofluoro α-amino acids. mdpi.com Similarly, the synthesis of β-amino-α-fluoro esters has been achieved with high diastereoselectivity through the fluorination of enantiopure β-amino enolates. flinders.edu.au

Table 2: Examples of Diastereoselective Reactions in Fluorinated Amino Acid Synthesis

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) |

| Fluorination of β-amino enolates | Enantiopure β-amino ester | N-fluorobenzenesulfonimide | 80:20 to >99:1 researchgate.net |

| Michael addition | Ni(II) complex and β-trifluoromethylated-α,β-unsaturated ketones | DBU | 15/85/0/0 mdpi.com |

| Fluorination of N-Boc arylsulfonyloxazolidines | Chiral N-Boc arylsulfonyloxazolidine | Electrophilic fluorine source | Diastereoselective mdpi.com |

Mechanistic Insights into Stereochemical Induction in Fluorine-Containing Systems

The presence of fluorine in a molecule can exert significant stereoelectronic effects that influence the outcome of stereoselective reactions. beilstein-journals.org These effects arise from the high electronegativity of fluorine and the unique properties of the carbon-fluorine bond.

One important phenomenon is the gauche effect , which describes the tendency of electron-withdrawing groups, such as fluorine, to adopt a gauche conformation relative to each other when attached to adjacent carbons. beilstein-journals.org This preference is attributed to stabilizing hyperconjugative interactions. beilstein-journals.org In the transition state of a reaction, these interactions can lower the energy of one stereochemical pathway relative to others, leading to stereoselectivity.

Another key factor is the anomeric effect , which involves the delocalization of a lone pair of electrons from a heteroatom into an adjacent anti-periplanar σ* orbital of a C-F bond. beilstein-journals.org This interaction can have a profound impact on the conformational preferences and reactivity of fluorinated molecules, thereby influencing the stereochemical course of a reaction.

Furthermore, the strong dipole moment of the C-F bond can lead to significant electrostatic interactions that can direct the approach of reagents and control the stereochemistry of a reaction. acs.org In enzyme-catalyzed reactions, the ability of fluorine to participate in hydrogen bonding can also play a crucial role in substrate binding and stereochemical control.

Computational studies, such as those using density functional theory (DFT), have become invaluable tools for understanding the mechanisms of stereochemical induction in fluorine-containing systems. nih.gov These studies can provide detailed insights into the structures and energies of transition states, helping to rationalize and predict the stereochemical outcomes of reactions. nih.gov

In the synthesis of this compound, these stereoelectronic effects would be expected to play a significant role in determining both the enantioselectivity and diastereoselectivity of its formation. A thorough understanding of these principles is essential for the rational design of highly stereoselective synthetic routes to this and other complex fluorinated molecules.

Chemical Reactivity and Transformations of 2 Amino 3 Fluoro 3 Methylbutanenitrile

Hydrolytic Conversion to Fluorinated Alpha-Amino Acids

The α-aminonitrile moiety is a well-established precursor to α-amino acids. The hydrolysis of the nitrile group in 2-amino-3-fluoro-3-methylbutanenitrile provides a direct route to the unnatural α-amino acid, 3-fluoro-3-methylvaline. This transformation can be achieved under either acidic or basic conditions, proceeding through an intermediate amide.

Under acidic conditions, the reaction is typically carried out with strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium, often with heating. The reaction proceeds by protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

Basic hydrolysis involves the use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation steps during workup yield the carboxylic acid. The choice between acidic and basic conditions may depend on the stability of other functional groups within the molecule and the desired stereochemical outcome. The synthesis of fluorinated amino acids is a significant area of research, as these compounds can act as enzyme inhibitors or be incorporated into peptides to modulate their properties.

Table 1: General Conditions for Nitrile Hydrolysis

| Reagent System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Concentrated HCl | Reflux in H₂O | α-Amino acid hydrochloride salt | Common and effective method. |

| Concentrated H₂SO₄ | Heat in H₂O/dioxane | α-Amino acid sulfate (B86663) salt | Stronger acid, can sometimes cause dehydration or other side reactions. |

Reduction of the Nitrile Functionality to Fluorinated Amines and Amino Alcohols

The nitrile group of this compound can be readily reduced to a primary amine, yielding the corresponding fluorinated diamine, 3-fluoro-3-methylbutane-1,2-diamine. This transformation adds a second nucleophilic center to the molecule, creating a useful building block for ligands and polymers. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄), borane (B79455) (BH₃), and catalytic hydrogenation. organic-chemistry.org

Alternatively, a two-step sequence involving hydrolysis of the nitrile to a carboxylic acid (as described in 4.1) followed by reduction of the acid provides access to the corresponding fluorinated amino alcohol, 2-amino-3-fluoro-3-methylbutan-1-ol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, it can be used if the acid is first converted to a mixed anhydride (B1165640) or ester. core.ac.uk More direct reduction is commonly achieved with LiAlH₄ or NaBH₄ in the presence of iodine (I₂). stackexchange.com

Table 2: Common Reagents for Reduction of Nitriles and Carboxylic Acids

| Functional Group | Reagent | Product |

|---|---|---|

| Nitrile | LiAlH₄ in THF or Et₂O | Primary Amine |

| Nitrile | H₂ gas, Pd/C or PtO₂ catalyst | Primary Amine |

| Nitrile | Ammonia (B1221849) Borane (NH₃BH₃) | Primary Amine organic-chemistry.org |

| Carboxylic Acid | LiAlH₄ in THF or Et₂O | Primary Alcohol stackexchange.com |

Reactions at the Amino Group: Protection and Derivatization

The primary amino group in this compound is nucleophilic and can undergo a wide array of reactions. For many multi-step syntheses, it is necessary to protect this group to prevent it from interfering with reactions at other sites, such as the nitrile. wiley-vch.de Standard protecting groups for amines are widely applicable here.

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid).

Carbobenzyloxy (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

9-Fluorenylmethoxycarbonyl (Fmoc): This group is notably labile to basic conditions (e.g., piperidine) and is widely used in solid-phase peptide synthesis. ug.edu.pl

Beyond protection, the amino group can be derivatized to introduce new functionalities. Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. For analytical purposes, such as GC-MS analysis, the amino group can be derivatized, for instance by acylation with pentafluoropropionic anhydride, to increase volatility. nih.gov

Cyclization Reactions and Heterocycle Synthesis from Fluoroamino Nitriles

The bifunctional nature of α-aminonitriles makes them excellent substrates for the synthesis of nitrogen-containing heterocycles. The amino and nitrile groups can act as a "di-nucleophile" or "electro-nucleophile" pair to construct rings. While specific examples starting from this compound are not prominent in the literature, established methodologies for other aminonitriles suggest plausible pathways.

For example, condensation with 1,2-dicarbonyl compounds could lead to the formation of highly substituted and fluorinated pyrazines. Reaction with α-haloketones followed by intramolecular cyclization could yield fluorinated imidazoles. Furthermore, the Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles, could be adapted. nih.gov If the amino group is first derivatized with a group containing another nitrile, this reaction could be used to form five- or six-membered rings. The synthesis of fluorinated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov

Other Functional Group Interconversions and Further Elaboration

Beyond the primary transformations of the amino and nitrile groups, other functional group interconversions (FGIs) can be envisioned for this compound and its derivatives. ub.edu

Once the nitrile is reduced to a primary amine, the resulting 1,2-diamine becomes a versatile precursor. It can be used as a bidentate ligand in coordination chemistry or as a monomer in polymerization reactions. The two amino groups can be differentially protected to allow for selective elaboration at either site.

The tertiary fluorine atom is generally robust and non-reactive under most conditions. However, under forcing basic conditions, elimination of hydrogen fluoride (B91410) (HF) could potentially occur, leading to the formation of an unsaturated system, although this would require a strong, sterically hindered base due to the hindered nature of the adjacent protons.

Further elaboration can also occur after the primary transformations. For instance, the product of hydrolysis, 3-fluoro-3-methylvaline, can be used in peptide synthesis. The resulting fluoroamino alcohol from reduction can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution. vanderbilt.edu

Advanced Spectroscopic Characterization and Computational Studies of 2 Amino 3 Fluoro 3 Methylbutanenitrile

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure of compounds such as 2-Amino-3-fluoro-3-methylbutanenitrile. By employing a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry, a comprehensive structural profile can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Patterns)

NMR spectroscopy provides detailed information about the local electronic environment of atomic nuclei, allowing for the mapping of the molecular framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl (CH₃) groups, being diastereotopic due to the adjacent chiral center, would likely appear as two separate signals, possibly doublets due to coupling with the fluorine atom. The single proton on the α-carbon (the carbon bonded to both the amino and nitrile groups) would appear as a multiplet due to coupling with the fluorine and the amino protons. The amino (NH₂) protons would typically appear as a broad singlet, though their chemical shift and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display five distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of adjacent atoms. The carbon of the nitrile group (C≡N) is expected to appear significantly downfield. The quaternary carbon bonded to the fluorine atom would also have a characteristic chemical shift, and its signal would exhibit splitting due to carbon-fluorine coupling. The α-carbon, bonded to the amino group, and the two methyl carbons would resonate at higher field strengths. mdpi.comchemicalbook.com

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. illinois.eduorganicchemistrydata.org The spectrum for this compound would show a single resonance for the fluorine atom. This signal's chemical shift would be characteristic of a fluorine atom attached to a tertiary carbon. The signal would be split into a complex multiplet due to coupling with the protons on the adjacent methyl groups and the α-carbon. rsc.orgnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|

| ¹H (CH₃) x 2 | ~1.3 - 1.7 | Doublet of doublets | ³JHF, ⁴JHH |

| ¹H (α-CH) | ~3.5 - 4.0 | Multiplet | ³JHF, ³JHH (NH) |

| ¹H (NH₂) | Variable (Broad) | Singlet (broad) | - |

| ¹³C (C-F) | ~90 - 100 | Doublet | ¹JCF |

| ¹³C (C-NH₂) | ~45 - 55 | Singlet | - |

| ¹³C (C≡N) | ~115 - 125 | Singlet | - |

| ¹³C (CH₃) x 2 | ~20 - 30 | Doublet | ²JCF |

| ¹⁹F | ~ -140 to -180 | Multiplet | ³JHF (CH₃), ³JHF (α-CH) |

Vibrational Spectroscopy (Infrared and Raman Analysis)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types.

N-H Stretch: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretch: The methyl and methine groups will show C-H stretching vibrations just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, and a strong, sharp band in the Raman spectrum, typically found in the 2210-2260 cm⁻¹ range.

N-H Bend: The bending vibration of the amino group is expected around 1600 cm⁻¹.

C-F Stretch: The carbon-fluorine bond will have a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. core.ac.uk

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| C-H Stretch | -CH₃, -CH | 2850 - 3000 | Medium-Strong |

| C≡N Stretch | -C≡N | 2210 - 2260 | Strong, Sharp |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium-Strong |

| C-F Stretch | -C-F | 1000 - 1400 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₅H₉FN₂ chemsynthesis.com, giving it a monoisotopic mass of approximately 116.075 Da.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 116. However, for aliphatic amines, this peak can be weak or absent. libretexts.org The fragmentation is likely to be dominated by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This would result in the loss of a methyl group or the fluorinated isopropyl group. Common fragmentation pathways for related amino acids and nitriles include the loss of small, stable neutral molecules like HCN, NH₃, or H₂O + CO. nih.govnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 116 | [C₅H₉FN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |

| 44 | [CH(NH₂)(CN)]⁺ | Cleavage of Cα-Cβ bond |

| 72 | [C(CH₃)₂F]⁺ | Cleavage of Cα-Cβ bond |

X-ray Crystallography for Solid-State Structure Determination (where applicable to related structures)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com While a specific crystal structure for this compound is not publicly available, the application of this technique would provide definitive information on bond lengths, bond angles, and torsional angles.

For related α-aminonitrile and amino acid structures, X-ray crystallography has been crucial in understanding intermolecular interactions, such as hydrogen bonding. nih.gov In a hypothetical crystal structure of this compound, it is expected that the amino group would act as a hydrogen bond donor, and the nitrile nitrogen and possibly the fluorine atom could act as hydrogen bond acceptors, leading to the formation of a complex supramolecular network. This would dictate the packing of the molecules in the crystal lattice.

Quantum Chemical Modeling and Simulations

Computational chemistry provides a theoretical framework to complement and predict experimental findings. Quantum chemical models can be used to calculate molecular properties and predict spectroscopic data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. mdpi.comsemanticscholar.org For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to perform a full geometry optimization. core.ac.ukresearchgate.net

This optimization yields the lowest energy conformation of the molecule and provides precise theoretical values for bond lengths, bond angles, and dihedral angles. nanobioletters.com Furthermore, these calculations can be used to predict spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.govdergipark.org.tr Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to confirm structural assignments. nih.govresearchgate.net

Table 4: Molecular Properties Obtainable from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Vibrational Frequencies | Predicts IR and Raman spectra to assist in experimental peak assignment. |

| NMR Chemical Shifts | Predicts ¹H, ¹³C, and ¹⁹F chemical shifts for comparison with experimental data. |

| Electronic Properties | Calculates dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO). |

Conformational Landscapes and Potential Energy Surface Scans

The conformational flexibility of this compound is primarily dictated by the rotation around the C2-C3 single bond. A potential energy surface (PES) scan is a computational method used to explore the energy of the molecule as a function of one or more geometric parameters, such as the dihedral angle between the amino and fluoro-methyl groups. readthedocs.iouni-muenchen.deq-chem.com By systematically rotating this bond and optimizing the geometry at each step, a profile of the molecule's potential energy can be generated.

This analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The resulting PES scan reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. q-chem.com For this compound, the key dihedral angle would be N-C2-C3-F. The scan would likely reveal staggered conformations to be energy minima, due to reduced steric hindrance, and eclipsed conformations to be energy maxima.

Hypothetical Potential Energy Surface Scan Data for N-C2-C3-F Dihedral Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (TS) |

| 60 | 0.0 | Gauche (Stable) |

| 120 | 4.8 | Eclipsed (TS) |

| 180 | 0.5 | Anti (Stable) |

| 240 | 4.8 | Eclipsed (TS) |

| 300 | 0.0 | Gauche (Stable) |

Note: This data is hypothetical and for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering insights that can aid in the identification and characterization of molecules. researchgate.netacs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.netnih.gov The calculations would be performed on the optimized geometries of the stable conformers, and the predicted shifts would be averaged based on their Boltzmann populations.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (NH₂) | 1.8 - 2.5 | Broad Singlet |

| ¹H (CH) | 3.5 - 4.0 | Doublet |

| ¹H (CH₃) | 1.3 - 1.6 | Doublet of Doublets |

| ¹³C (C≡N) | 118 - 122 | Singlet |

| ¹³C (C-NH₂) | 45 - 50 | Singlet |

| ¹³C (C-F) | 90 - 98 | Doublet |

| ¹³C (CH₃) | 22 - 28 | Doublet of Doublets |

| ¹⁹F | -140 to -160 | Quartet |

Note: This data is hypothetical and for illustrative purposes. Chemical shifts are relative to a standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. DFT calculations can predict the frequencies and intensities of the vibrational modes of the molecule. chemrxiv.orgnih.gov For this compound, characteristic peaks would be expected for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and the C-F stretch. rsc.org

Hypothetical Predicted IR Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3350 - 3400 | Medium |

| N-H Stretch (symmetric) | 3250 - 3300 | Medium |

| C-H Stretch | 2900 - 3000 | Medium-Strong |

| C≡N Stretch | 2240 - 2260 | Strong |

| N-H Bend | 1600 - 1650 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

Note: This data is hypothetical and for illustrative purposes.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the transitions would likely be of the n → σ* or π → π* type, associated with the amino and nitrile functional groups, respectively.

Hypothetical Predicted UV-Vis Absorption

| Transition | λmax (nm) | Oscillator Strength (f) |

| n → σ | 190 - 210 | Low |

| π → π | < 190 | High |

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. A plausible reaction for this compound could be a nucleophilic substitution (Sₙ2) at the carbon bearing the fluorine atom. chemguide.co.ukacs.orgresearchgate.net

To study this, the reaction pathway would be modeled by defining a reaction coordinate, which represents the progress of the reaction. visualizeorgchem.com The energy profile along this coordinate would be calculated, and the transition state would be located as the maximum energy point on this path. The geometry of the transition state provides crucial information about the mechanism. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. libretexts.org

Another potential area of study is the mechanism of its formation, for example, via a Strecker-like synthesis, which involves the reaction of a ketone, an amine, and a cyanide source. researchgate.netmasterorganicchemistry.comorganic-chemistry.org Computational analysis could reveal the step-by-step mechanism, including the formation of iminium intermediates and the subsequent nucleophilic attack by the cyanide ion. researchgate.netjk-sci.commdpi.com

Research Applications of 2 Amino 3 Fluoro 3 Methylbutanenitrile in Organic Synthesis and Chemical Biology

A Key Precursor for Fluorinated Non-Proteinogenic Amino Acids

2-Amino-3-fluoro-3-methylbutanenitrile serves as a crucial starting material for the synthesis of fluorinated non-proteinogenic amino acids, which are amino acids not found in the genetic code. One of the most significant applications in this area is the synthesis of 3-fluoro-DL-valine. The nitrile group of this compound can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, thereby forming 3-fluoro-DL-valine. This transformation provides a direct and efficient route to a valuable fluorinated analog of the natural amino acid valine.

The availability of 3-fluorovaline is of considerable interest due to the unique properties conferred by the fluorine atom, including altered steric and electronic characteristics that can influence the structure and function of peptides and proteins into which it is incorporated.

A Versatile Building Block for Complex Fluorinated Organic Molecules

Beyond its role as a precursor to 3-fluorovaline, this compound holds potential as a versatile building block for the synthesis of more complex fluorinated organic molecules. The presence of both an amino group and a nitrile functionality, in addition to the fluorine atom at a tertiary carbon, offers multiple reactive sites for further chemical transformations.

While specific examples of its use in the synthesis of complex fluorinated natural product analogs or heterocyclic compounds are still emerging in the literature, the inherent functionalities of the molecule suggest a range of possibilities. For instance, the amino group can be derivatized or used in cyclization reactions, while the nitrile group can participate in various addition and condensation reactions. This makes this compound a promising scaffold for the construction of novel fluorinated compounds with potential applications in medicinal chemistry and materials science.

Exploration in Peptide and Protein Engineering

The incorporation of fluorinated non-proteinogenic amino acids, such as 3-fluorovaline derived from this compound, is a powerful strategy in peptide and protein engineering. The introduction of fluorine can significantly impact the conformational preferences, stability, and biological activity of peptides and proteins.

| Property Influenced by 3-Fluorovaline Incorporation | Potential Impact on Peptides and Proteins |

| Conformational Stability | Stabilization of specific secondary structures (e.g., β-turns, α-helices), leading to more rigid and predictable peptide conformations. |

| Enzymatic Stability | Increased resistance to proteolytic degradation due to steric and electronic effects of the fluorine atom. |

| Binding Affinity | Altered binding affinity to biological targets through modified hydrophobic and electronic interactions. |

| Hydrophobicity | Increased lipophilicity, potentially improving membrane permeability and bioavailability. |

Contributions to the Design of Novel Chemical Methodologies

The unique properties of fluorinated amino acids derived from this compound, particularly 3-fluorovaline, are contributing to the development of novel chemical methodologies. The presence of the C-F bond can be exploited in various chemical transformations and can serve to probe reaction mechanisms.

For example, peptides containing 3-fluorovaline can be utilized as catalysts in asymmetric synthesis, where the fluorine atom can influence the stereochemical outcome of the reaction through non-covalent interactions. The predictable conformational effects of 3-fluorovaline can also be harnessed to create well-defined catalytic pockets in synthetic peptides, leading to enhanced selectivity and efficiency. Moreover, the fluorine atom can act as a reporter group in mechanistic studies, allowing for the investigation of reaction intermediates and transition states using techniques such as fluorine NMR spectroscopy.

Probes for Mechanistic Studies in Chemical Biology (e.g., 19F NMR probes)

The fluorine-19 (¹⁹F) nucleus possesses favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including 100% natural abundance and a large chemical shift range, making it a highly sensitive probe of the local molecular environment. Consequently, 3-fluorovaline, synthesized from this compound, is an excellent candidate for use as a ¹⁹F NMR probe in chemical biology.

Incorporating 3-fluorovaline into a protein allows researchers to study protein structure, dynamics, and interactions with other molecules. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its surroundings, providing detailed information about protein folding, conformational changes upon ligand binding, and the dynamics of protein-protein interactions. researchgate.netucla.edunih.gov This non-invasive technique allows for the study of biomolecules in a near-native state, providing valuable insights into their function at a molecular level. For example, changes in the ¹⁹F NMR spectrum of a 3-fluorovaline-labeled enzyme upon substrate binding can be used to elucidate the mechanism of enzyme inhibition. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.